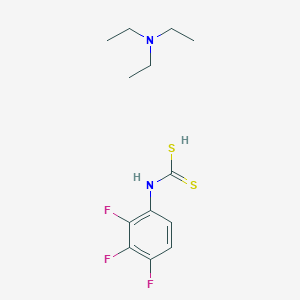
N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid is a complex organic compound with the molecular formula C13H19F3N2S2. This compound is characterized by its trifluorophenyl group and carbamodithioic acid moiety, making it a unique and versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid typically involves multiple steps, starting with the reaction of diethylamine with trifluorophenyl isothiocyanate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: In biological research, N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid can be used as a probe to study biological processes and interactions. Its fluorinated phenyl group makes it suitable for fluorescence-based assays and imaging techniques.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties and reactivity make it valuable for developing innovative products.
作用机制
The mechanism by which N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific receptors and enzymes, leading to various biological and chemical outcomes.
相似化合物的比较
N,N-Diethylethanamine; (2,4,6-trifluorophenyl)carbamodithioic acid
N,N-Diethylethanamine; (3,4,5-trifluorophenyl)carbamodithioic acid
N,N-Diethylethanamine; (2,3,5-trifluorophenyl)carbamodithioic acid
Uniqueness: N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid stands out due to its specific trifluorophenyl arrangement, which influences its reactivity and biological activity. This arrangement provides unique properties that are not found in other similar compounds.
属性
IUPAC Name |
N,N-diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NS2.C6H15N/c8-3-1-2-4(11-7(12)13)6(10)5(3)9;1-4-7(5-2)6-3/h1-2H,(H2,11,12,13);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKZHBFZWEIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C(=C1NC(=S)S)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













